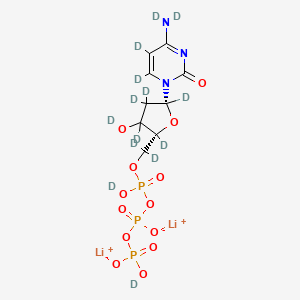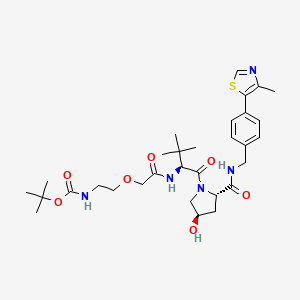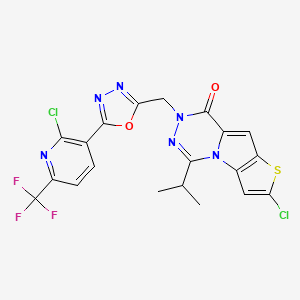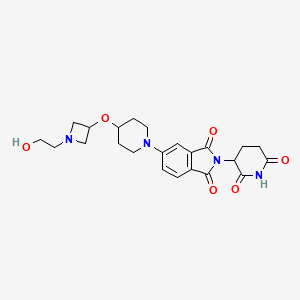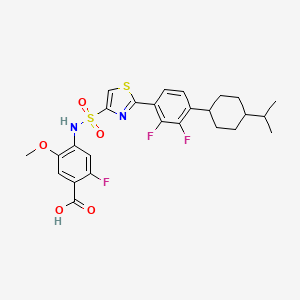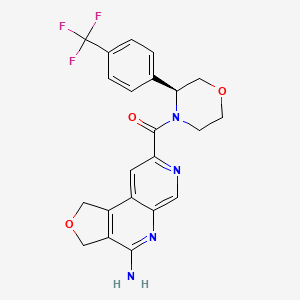
Prmt5-IN-27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prmt5-IN-27 is a small molecule inhibitor targeting protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histones and other proteins, playing a crucial role in gene regulation, RNA processing, and signal transduction. Overexpression of PRMT5 has been linked to various cancers and other diseases, making it an attractive target for therapeutic intervention .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-27 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as alkyl halides and amines.
Final Coupling Reactions: The final product is obtained by coupling the modified core structure with specific side chains under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput screening, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Prmt5-IN-27 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, amines, and nucleophiles are employed under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Prmt5-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PRMT5 in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of PRMT5 inhibition on cellular processes such as gene expression and RNA splicing.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases associated with PRMT5 overexpression.
Industry: Utilized in the development of new drugs targeting PRMT5, as well as in high-throughput screening assays for drug discovery
Mécanisme D'action
Prmt5-IN-27 exerts its effects by inhibiting the enzymatic activity of PRMT5. This inhibition prevents the symmetric dimethylation of arginine residues on target proteins, leading to alterations in gene expression, RNA processing, and signal transduction. The molecular targets of this compound include histones and other proteins involved in critical cellular processes. The inhibition of PRMT5 by this compound disrupts these processes, resulting in growth arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Prmt5-IN-27 is unique among PRMT5 inhibitors due to its specific binding affinity and selectivity for PRMT5. Similar compounds include:
GSK3326595: Another PRMT5 inhibitor with a different chemical structure but similar mechanism of action.
EPZ015666: A selective PRMT5 inhibitor with distinct pharmacokinetic properties.
JNJ-64619178: A PRMT5 inhibitor with a unique binding mode and therapeutic potential .
This compound stands out due to its high potency and selectivity, making it a valuable tool for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C22H19F3N4O3 |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
(4-amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridin-8-yl)-[(3S)-3-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
InChI |
InChI=1S/C22H19F3N4O3/c23-22(24,25)13-3-1-12(2-4-13)19-11-31-6-5-29(19)21(30)17-7-14-15-9-32-10-16(15)20(26)28-18(14)8-27-17/h1-4,7-8,19H,5-6,9-11H2,(H2,26,28)/t19-/m1/s1 |
Clé InChI |
BFEBTMFPRJPBTK-LJQANCHMSA-N |
SMILES isomérique |
C1COC[C@@H](N1C(=O)C2=NC=C3C(=C2)C4=C(COC4)C(=N3)N)C5=CC=C(C=C5)C(F)(F)F |
SMILES canonique |
C1COCC(N1C(=O)C2=NC=C3C(=C2)C4=C(COC4)C(=N3)N)C5=CC=C(C=C5)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


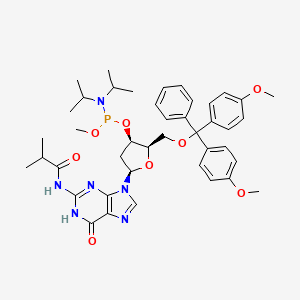

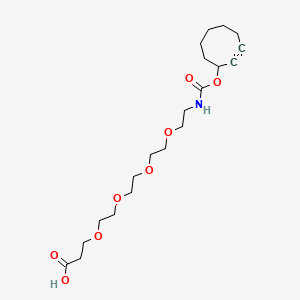
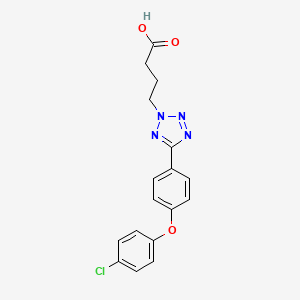

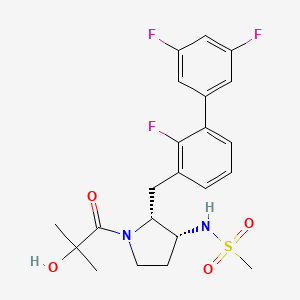
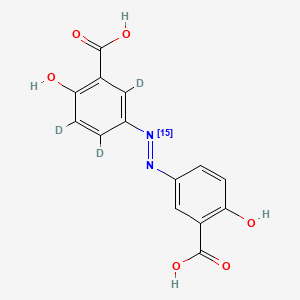
![6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)
